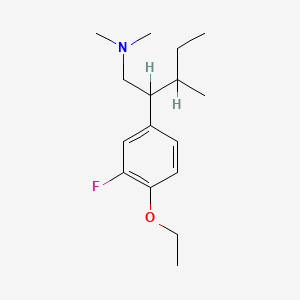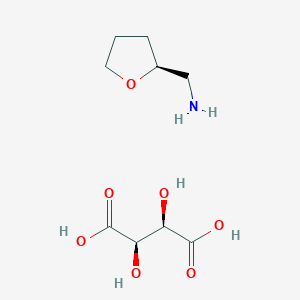![molecular formula C18H21BrClNO2 B15290891 ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride](/img/structure/B15290891.png)
ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride is a complex organic compound that features a benzoate ester linked to a brominated aniline derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride typically involves multiple steps, including the formation of the benzoate ester and the brominated aniline derivative. One common method involves the Friedel-Crafts acylation of benzene derivatives, followed by nucleophilic substitution reactions to introduce the bromine and aniline groups . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve recrystallization and chromatography techniques to isolate the desired product.
化学反応の分析
Types of Reactions
Ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, reduction can produce alcohols, and substitution can result in various substituted derivatives.
科学的研究の応用
Ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride involves its interaction with specific molecular targets. The brominated aniline moiety can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The ester group may also play a role in modulating the compound’s solubility and bioavailability .
類似化合物との比較
Similar Compounds
Ethyl 2-bromobenzoate: A simpler ester derivative with similar reactivity but lacking the aniline moiety.
4-Bromoaniline: Contains the brominated aniline structure but without the ester linkage.
N-Methylaniline: Features the N-methylated aniline group but lacks the bromine and ester functionalities.
Uniqueness
Ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride is unique due to its combination of a brominated aniline and a benzoate ester, which imparts distinct chemical and biological properties.
特性
分子式 |
C18H21BrClNO2 |
|---|---|
分子量 |
398.7 g/mol |
IUPAC名 |
ethyl 2-[1-(4-bromo-N-methylanilino)ethyl]benzoate;hydrochloride |
InChI |
InChI=1S/C18H20BrNO2.ClH/c1-4-22-18(21)17-8-6-5-7-16(17)13(2)20(3)15-11-9-14(19)10-12-15;/h5-13H,4H2,1-3H3;1H |
InChIキー |
KNOGPYRLLSMENG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=CC=C1C(C)N(C)C2=CC=C(C=C2)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


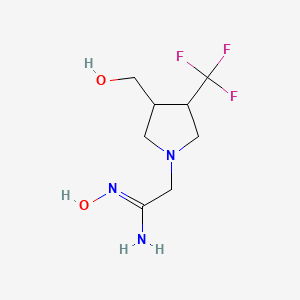
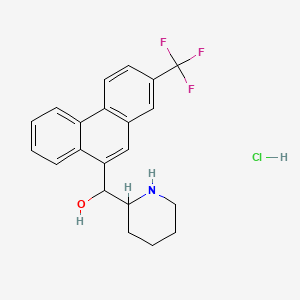
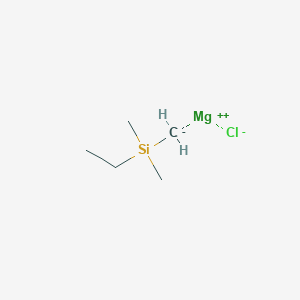
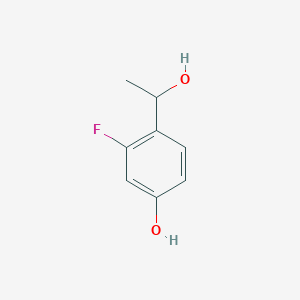
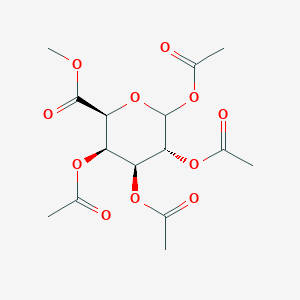
![methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-2-methylpentanoate](/img/structure/B15290846.png)

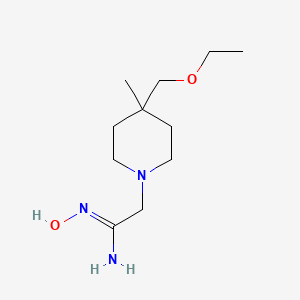
![[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] pentadecanoate](/img/structure/B15290867.png)
![[1,4'-Bipiperidin]-4-ylmethanol dihydrochloride](/img/structure/B15290879.png)
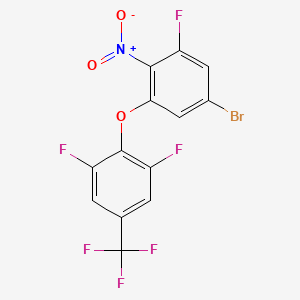
![N-[(1S)-1-(3-bromophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B15290890.png)
